An In-Depth Technical Guide to 2-(6-Methylpyridin-2-yloxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(6-Methylpyridin-2-yloxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for assembling complex pharmacophores. 2-(6-Methylpyridin-2-yloxy)ethanol (CAS: 104472-97-1) serves as a highly versatile building block[1],[2]. Featuring an electron-deficient pyridine ring, a sterically directing methyl group, and a terminal hydroxyethoxy chain, this molecule provides orthogonal reactivity sites for advanced synthetic workflows. It has emerged as a vital precursor in the development of targeted therapeutics, including nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) ligands for inflammatory bowel disease (IBD)[3],[4], hyperpolarization-activated cyclic nucleotide-gated (HCN2) channel modulators for neuropathic pain[5], and anaplastic lymphoma kinase (ALK) inhibitors[6].
This whitepaper provides a comprehensive technical analysis of 2-(6-Methylpyridin-2-yloxy)ethanol, detailing its physicochemical profile, mechanistic synthesis, and downstream applications in chemical biology.
Physicochemical Profiling & Structural Analysis
Understanding the structural causality of 2-(6-Methylpyridin-2-yloxy)ethanol is essential for predicting its behavior in both synthetic reactions and biological systems. The molecule combines a lipophilic 6-methylpyridine moiety with a hydrophilic ethanolamine-like ether linkage. The electron-withdrawing nature of the pyridine nitrogen polarizes the ether bond, while the terminal hydroxyl group acts as both a hydrogen-bond donor and a primary site for functionalization (e.g., Mitsunobu reactions, tosylation, or direct etherification)[7].
Quantitative Data Summary
| Property | Value | Structural/Functional Implication |
| Chemical Name | 2-(6-Methylpyridin-2-yloxy)ethanol | Standard IUPAC nomenclature[1]. |
| CAS Number | 104472-97-1 | Unique registry identifier[2],[8]. |
| Molecular Formula | C8H11NO2 | Defines atomic composition[9],[2]. |
| Molecular Weight | 153.18 g/mol | Low molecular weight ideal for fragment-based drug design[2],[8]. |
| SMILES | Cc1cccc(OCCO)n1 | Encodes the 2-alkoxy-6-methylpyridine connectivity[10]. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Facilitates target protein interaction and aqueous solubility. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Hydroxyl O) | Enhances binding affinity in kinase/receptor active sites. |
| Topological Polar Surface Area | ~42.4 Ų | Optimal for membrane permeability and oral bioavailability. |
Synthetic Methodologies: The SNAr Approach
The most robust method for synthesizing 2-(6-Methylpyridin-2-yloxy)ethanol is via Nucleophilic Aromatic Substitution (
Causality in Experimental Choices
-
Electrophile Selection: 2-Bromo-6-methylpyridine or 2-chloro-6-methylpyridine is used because the halogen at the 2-position readily undergoes displacement[11],[12]. The pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy.
-
Nucleophile/Solvent Dynamics: Ethylene glycol is used in large stoichiometric excess (often acting as the solvent or co-solvent). This statistical overrepresentation prevents the formation of symmetrical bis-arylated byproducts[7].
-
Base Selection: Sodium hydride (NaH) is preferred for irreversible deprotonation of ethylene glycol, generating a highly reactive alkoxide. Alternatively, Cesium Carbonate (
) can be employed; the large cesium cation provides a "template effect" that enhances alkoxide solubility and reactivity in polar aprotic solvents[7].
Protocol: Self-Validating Synthesis via SNAr
Reagents: 2-Bromo-6-methylpyridine (1.0 eq), Ethylene glycol (10.0 eq), NaH (60% dispersion, 1.2 eq), anhydrous THF.
-
Alkoxide Generation: Suspend NaH in anhydrous THF at 0°C under argon. Slowly add ethylene glycol dropwise.
-
Causality: The 0°C environment controls the exothermic deprotonation, preventing solvent degradation.
-
Validation Checkpoint 1: The complete cessation of
gas evolution confirms the quantitative formation of the alkoxide nucleophile.
-
-
Electrophile Addition: Add 2-bromo-6-methylpyridine dropwise to the alkoxide solution.
-
Substitution Reaction: Heat the reaction mixture to reflux (approx. 70-80°C in THF, or 120°C if using DMF/neat ethylene glycol) for 12 hours[7].
-
Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material (
) and the appearance of a more polar product spot ( ) validates reaction progression.
-
-
Quenching & Extraction: Cool to room temperature and quench with saturated aqueous
. Extract with EtOAc.-
Causality:
safely neutralizes unreacted NaH without dropping the pH too low. -
Validation Checkpoint 3: Ensure the aqueous phase pH is ~7. Acidic conditions would protonate the pyridine ring, pulling the product into the aqueous layer and destroying the yield.
-
-
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography.
Synthetic workflow for 2-(6-Methylpyridin-2-yloxy)ethanol and downstream applications.
Applications in Advanced Therapeutics: The NLRX1 Paradigm
The terminal hydroxyl group of 2-(6-Methylpyridin-2-yloxy)ethanol allows it to be grafted onto central core structures, creating multivalent ligands. A premier example is the synthesis of 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives, such as NX-13 (Amelenodor) [3],[13],[14].
NX-13 is a first-in-class, orally active, gut-restricted immunometabolic modulator[13]. It selectively targets the NLRX1 pathway—a mitochondrial innate immune sensor[3],[4]. By utilizing the 6-methylpyridin-2-yloxy motif, the drug achieves optimal binding affinity within the NLRX1 binding pocket, outperforming endogenous low-affinity ligands like punicic acid[4]. Activation of NLRX1 suppresses the NF-κB inflammatory cascade, reduces pro-inflammatory cytokines, and shifts cellular metabolism toward oxidative phosphorylation, thereby promoting epithelial barrier repair in Crohn's disease and ulcerative colitis[3],[13].
Mechanism of action for NLRX1 ligands in resolving inflammatory bowel disease.
Beyond immunology, derivatives incorporating this scaffold are actively researched as HCN2 channel inhibitors for neuropathic pain management[5] and as ALK inhibitors for targeted oncology[6].
Analytical Validation Strategies
To ensure the structural integrity of the synthesized 2-(6-Methylpyridin-2-yloxy)ethanol, rigorous analytical characterization is required:
-
1H NMR Spectroscopy (400 MHz,
):-
The causality of the chemical shifts is dictated by the heteroaromatic ring. The C4 proton, being para to the nitrogen and meta to the oxygen, appears furthest downfield at ~7.4 ppm (t, J = 7.5 Hz, 1H).
-
The C3 and C5 protons appear at ~6.7 ppm and ~6.6 ppm (d, J = 7.5 Hz, 2H), shielded by the electron-donating alkoxy group.
-
The methylene protons adjacent to the ether oxygen are shifted downfield to ~4.4 ppm (t, J = 4.5 Hz, 2H) due to the anisotropic effect of the pyridine ring, while the methylene protons adjacent to the hydroxyl group appear at ~3.9 ppm (t, J = 4.5 Hz, 2H).
-
The 6-methyl group appears as a sharp singlet at ~2.4 ppm (s, 3H).
-
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudomolecular ion
at m/z 154.1, confirming the molecular weight of 153.18 g/mol [2].
Conclusion
2-(6-Methylpyridin-2-yloxy)ethanol is far more than a simple solvent or reagent; it is a highly programmable pharmacophore building block. Through carefully controlled nucleophilic aromatic substitution, chemists can leverage its orthogonal functional groups to construct complex, high-affinity ligands. Its prominent role in the synthesis of next-generation immunometabolic modulators like NX-13 underscores its ongoing value in the pharmaceutical industry.
References
Sources
- 1. 2-(6-Methylpyridin-2-yloxy)ethanol | 104472-97-1 [chemicalbook.com]
- 2. 2-(6-Methylpyridin-2-yloxy)ethanol | 104472-97-1 [chemicalbook.com]
- 3. WO2020010132A1 - 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives and related compounds as nlrx1 ligands for treating inflammatory diseases - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents [patents.google.com]
- 6. JP2013525476A - Heterocyclic derivatives as ALK inhibitors - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. CAS:890655-75-1, (6-Ethoxypyridin-2-yl)methanol-毕得医药 [bidepharm.com]
- 9. xchemi.com [xchemi.com]
- 10. WO2016187308A1 - Triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 11. 2-Bromo-6-methylpyridine|CAS 5315-25-3|Building Block [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. AMELENODOR (PD157832, OPUQKVNCXCWRLR-UHFFFAOYSA-N) [probes-drugs.org]
- 14. 1,3,5-Tris((6-methylpyridin-2-yl)oxy)benzene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
